Tegatrabetan

説明

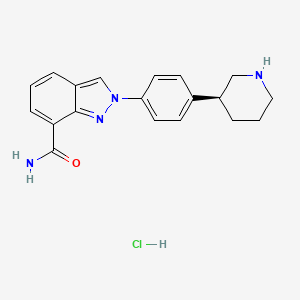

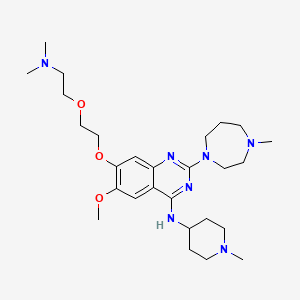

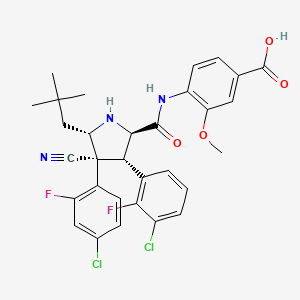

Tegatrabetan, also known as Tegavivint and BC2059, is a β-Catenin antagonist . It disrupts the binding of β-catenin with the scaffold protein transducin β-like 1 (TBL1) . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of Tegatrabetan is C28H36N4O6S2 . Its molecular weight is 588.74 . The CAS number is 1227637-23-1 .

Chemical Reactions Analysis

Tegatrabetan has been shown to inhibit cell proliferation in suspension culture over 120 hours and induce apoptosis of cultured human acute myeloid leukemia (AML) HL-60, OCI-AML3, and MV4-11 cells dose-dependently . It also induces a modest but significant accumulation of cells in the G0/G1 phase, with a concomitant decline in the G2/M phase of the cell cycle .

Physical And Chemical Properties Analysis

Tegatrabetan has a molecular weight of 588.74 . The NMR data is consistent with its structure .

科学的研究の応用

Application in Cancer Research

- Specific Scientific Field : Cancer Research

- Summary of the Application : Tegatrabetan is known to be an inhibitor of Wnt/β-catenin signaling . This signaling pathway plays a vital role in embryonic development and normal tissue preservation . Dysfunction of this pathway gives rise to many diseased conditions like cancer, Alzheimer’s, metabolic and skeletal disorders, kidney and liver disease, etc .

- Methods of Application or Experimental Procedures : Tegatrabetan reduces Wnt3a-induced transcriptional activity in a reporter activity assay using STF3a cells, which exhibit constitutive Wnt activation, when used at a concentration of 1 µM .

- Results or Outcomes : Tegatrabetan inhibits proliferation of, and transcription in, HT-29 human colon cancer cells (IC50s = 9 and 63 nM, respectively) and reduces survival in six other cancer cell lines (IC50s = 14-80 nM) . It induces cell cycle arrest at the G1 phase in HCT-15 human colon cancer cells when used at a concentration of 625 nM . In vivo, tegatrabetan (50 mg/kg per day) reduces tumor volume and inhibits lung metastasis in a Saos-2 osteosarcoma mouse xenograft model .

Application in Non-Small Cell Lung Cancer Treatment

- Specific Scientific Field : Oncology

- Summary of the Application : Tegatrabetan is being studied as a first-line therapy in treating patients with EGFR-mutant non-small cell lung cancer that has spread to other places in the body (metastatic) . It is being used in combination with Osimertinib .

- Methods of Application or Experimental Procedures : This is a phase Ib trial to find out the best dose, possible benefits and/or side effects of Osimertinib and Tegatrabetan as first-line therapy .

- Results or Outcomes : The trial is currently recruiting and the results are not yet available .

Application in Large B-Cell Lymphoma Treatment

- Specific Scientific Field : Hematology

- Summary of the Application : Tegatrabetan is being tested in a phase I trial for treating patients with large b-cell lymphomas that has come back (relapsed) or does not respond to treatment (refractory) .

- Methods of Application or Experimental Procedures : This phase I trial tests the safety, side effects, and best dose of Tegatrabetan .

- Results or Outcomes : The trial is currently recruiting and the results are not yet available .

Application in Advanced Hepatocellular Carcinoma Treatment

- Specific Scientific Field : Hepatology

- Summary of the Application : Tegatrabetan is being studied in a phase 1/2 exploratory study for patients with advanced hepatocellular carcinoma after failure of at least one line of prior systemic therapy .

- Methods of Application or Experimental Procedures : The study will be conducted in 2 parts. The first part is a phase 1 single-agent dose escalation, optimization, and expansion study of Tegatrabetan .

- Results or Outcomes : The trial is currently recruiting and the results are not yet available .

Application in Acute Myeloid Leukemia Treatment

- Specific Scientific Field : Hematology

- Summary of the Application : Tegatrabetan is being studied for its potential use in the treatment of Acute Myeloid Leukemia .

- Methods of Application or Experimental Procedures : The specific methods of application and experimental procedures are not detailed in the available resources .

- Results or Outcomes : The trial is currently recruiting and the results are not yet available .

Application in Aggressive Fibromatosis Treatment

- Specific Scientific Field : Oncology

- Summary of the Application : Tegatrabetan is being studied for its potential use in the treatment of Aggressive Fibromatosis .

- Methods of Application or Experimental Procedures : The specific methods of application and experimental procedures are not detailed in the available resources .

- Results or Outcomes : The trial is currently recruiting and the results are not yet available .

Application in Solid Tumors Treatment

- Specific Scientific Field : Oncology

- Summary of the Application : Tegatrabetan is being evaluated in a phase I/II trial for its potential use in the treatment of solid tumors that have come back (recurrent) or do not respond to treatment (refractory) .

- Methods of Application or Experimental Procedures : The trial evaluates the highest safe dose, side effects, and possible benefits of Tegatrabetan .

- Results or Outcomes : The trial is currently recruiting and the results are not yet available .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-[3,6-bis[[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl]-10-nitrosoanthracen-9-yl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O6S2/c1-17-9-18(2)14-31(13-17)39(35,36)21-5-7-23-25(11-21)28(30-34)26-12-22(6-8-24(26)27(23)29-33)40(37,38)32-15-19(3)10-20(4)16-32/h5-8,11-12,17-20,29,33H,9-10,13-16H2,1-4H3/t17-,18+,19-,20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWCXCBGEFHCTN-FGYAAKKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5C[C@@H](C[C@@H](C5)C)C)NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tegavivint | |

CAS RN |

1227637-23-1 | |

| Record name | Tegavivint [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227637231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEGAVIVINT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18AP231HUP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B612074.png)

![(2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide](/img/structure/B612083.png)